3-(Aminooxy)-3-methylbutane-1-thiol
Description
3-(Aminooxy)-3-methylbutane-1-thiol is a branched organic compound with the molecular formula C₅H₁₁NOS. Its structure features:
- A thiol (-SH) group at position 1, imparting nucleophilic and redox-active properties.
- An aminooxy (-ONH₂) group and a methyl (-CH₃) group at position 3, enabling reactivity in oxime ligation and steric modulation.
Properties
Molecular Formula |
C5H13NOS |
|---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
O-(2-methyl-4-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-5(2,7-6)3-4-8/h8H,3-4,6H2,1-2H3 |
InChI Key |
RYZMBQSOOODDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)-3-methylbutane-1-thiol typically involves the introduction of the aminooxy and thiol functionalities onto a butane backbone. One common method involves the reaction of 3-methylbutan-1-ol with hydroxylamine to form the corresponding oxime, followed by reduction to yield the aminooxy group. The thiol group can be introduced through a substitution reaction using a suitable thiolating agent under mild conditions.
Industrial Production Methods
Industrial production of 3-(Aminooxy)-3-methylbutane-1-thiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxy)-3-methylbutane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime group can be reduced to form primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminooxy)-3-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique reactivity.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminooxy)-3-methylbutane-1-thiol involves its reactivity with various functional groups. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation. The thiol group can form disulfide bonds, which are important in protein chemistry and the stabilization of biomolecules.
Comparison with Similar Compounds
3-Amino-3-methylbutan-1-ol (CAS: 42514-50-1)
Key Differences:
| Property | 3-(Aminooxy)-3-methylbutane-1-thiol | 3-Amino-3-methylbutan-1-ol |
|---|---|---|
| Functional Groups | -SH (thiol), -ONH₂ (aminooxy), -CH₃ | -NH₂ (amine), -OH (hydroxyl), -CH₃ |
| Reactivity | Oxime ligation, disulfide bond formation | Amine acylation, hydrogen bonding |
| Applications | Bioconjugation, redox chemistry | Pharmaceutical intermediates, solvents |
The aminooxy group in the target compound enables covalent bonding with carbonyl groups (e.g., ketones), unlike the amine in 3-amino-3-methylbutan-1-ol, which is more suited for acid-catalyzed reactions . The thiol group further distinguishes it by enabling metal coordination or polymer crosslinking.
3-Methoxy-3-methyl-1-butanol (CAS: 56539-66-3)
Key Differences:
| Property | 3-(Aminooxy)-3-methylbutane-1-thiol | 3-Methoxy-3-methyl-1-butanol |
|---|---|---|
| Functional Groups | -SH, -ONH₂, -CH₃ | -OCH₃ (methoxy), -OH, -CH₃ |
| Polarity | High (due to -SH and -ONH₂) | Moderate (methoxy and hydroxyl) |
| Applications | Specialty chemistry, bioconjugation | Solvents, industrial formulations |
The methoxy group in 3-methoxy-3-methyl-1-butanol reduces its nucleophilicity compared to the aminooxy-thiol combination, limiting its utility in covalent bonding applications. However, its lower reactivity makes it safer for large-scale solvent use .
3-Amino-4-methoxy-3-methylbutan-1-ol (CAS: 1376105-62-2)
Key Differences:
| Property | 3-(Aminooxy)-3-methylbutane-1-thiol | 3-Amino-4-methoxy-3-methylbutan-1-ol |
|---|---|---|
| Functional Groups | -SH, -ONH₂, -CH₃ | -NH₂, -OCH₃, -OH, -CH₃ |
| Stereochemical Complexity | Single chiral center | Multiple stereocenters (positions 3 and 4) |
| Applications | Reactive intermediates | Pharmaceuticals, asymmetric synthesis |
The additional methoxy group in 3-amino-4-methoxy-3-methylbutan-1-ol enhances its solubility in polar solvents but reduces its suitability for thiol-mediated redox reactions. The aminooxy-thiol system offers dual reactivity unavailable in this analog .
Research Findings and Implications
- Oxime Ligation Potential: The aminooxy group in 3-(Aminooxy)-3-methylbutane-1-thiol could enable efficient conjugation with ketone-containing biomolecules (e.g., antibodies or peptides), similar to strategies used in peptide-drug conjugates .
- Thiol Reactivity : Unlike hydroxyl or methoxy groups in analogs, the thiol moiety allows participation in disulfide bonds, critical for stabilizing protein structures or designing responsive materials.
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